Bezafibrate

Descripción

Contextualization of Bezafibrate within Fibrate Class Research

Fibrates represent a class of drugs that have been a cornerstone in the management of dyslipidemia for several decades. e-dmj.orgjournalijbcrr.com Their primary mode of action involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. wikipedia.orge-dmj.org PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in lipid and glucose metabolism. mdpi.compatsnap.comtandfonline.com Activation of PPARα by fibrates leads to a cascade of effects, including increased lipolysis and plasma clearance of triglyceride-rich lipoproteins, enhanced fatty acid oxidation, and modulated synthesis of apolipoproteins. e-dmj.orgtandfonline.com

This compound is distinguished within the fibrate class by its ability to activate not only PPARα but also PPARδ and PPARγ, making it a pan-PPAR agonist. mdpi.compatsnap.comresearchgate.net This broader activity profile suggests a more comprehensive influence on lipid and glucose metabolic pathways compared to fibrates that primarily target only PPARα. patsnap.comresearchgate.net Research indicates that while PPARα activation is central to the triglyceride-lowering effects, the interaction with PPARγ and PPARδ may contribute to other metabolic benefits, such as improved insulin (B600854) sensitivity and potential effects on adipocyte differentiation and energy metabolism. patsnap.com

Historical Trajectory of this compound in Therapeutic Development

The development of fibrates traces back to the discovery of clofibrate (B1669205) in the 1960s. journalijbcrr.com this compound itself was patented in 1971 and subsequently approved for medical use in 1978. wikipedia.org Its introduction marked an advancement in the fibrate class, offering an alternative for managing elevated lipid levels. Early clinical trials with fibrates, including this compound, demonstrated their efficacy in reducing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C). e-dmj.orgjournalijbcrr.com

Contemporary Relevance and Scope of this compound Research in Scientific Discourse

Contemporary research on this compound extends beyond its established role in lipid management. Its pan-PPAR agonistic activity has spurred investigations into its potential in treating conditions where PPAR pathways are implicated. This includes exploring its effects on glucose metabolism and insulin resistance, particularly in the context of metabolic syndrome and type 2 diabetes. e-dmj.orgpatsnap.comwikidoc.org Studies have suggested that this compound may delay the progression to diabetes in individuals with impaired glucose tolerance. wikidoc.org

Furthermore, this compound is being investigated for its potential therapeutic effects in non-traditional areas. Research is exploring its application in certain rare genetic disorders, such as mitochondrial diseases and X-linked adrenoleukodystrophy, where it may influence cellular energy production and very long-chain fatty acid levels. clinicaltrials.eu Its potential in primary biliary cholangitis (PBC), a chronic liver disease, is also a subject of ongoing research, with studies suggesting improvements in liver function biochemical markers. clinicaltrials.eunih.govresearchgate.netdovepress.commdedge.com

The pleiotropic effects of fibrates, including this compound, such as anti-inflammatory properties, reduction in fibrinogen levels, and improvement in endothelial function, continue to be areas of scientific interest, contributing to its potential cardioprotective benefits. patsnap.comtandfonline.comnih.govdovepress.comdrugbank.com Emerging research is even exploring the potential of this compound or modified versions in cancer therapy, investigating its influence on mitochondrial function and immune responses. frontiersin.orgnih.gov

The following table summarizes some key research findings related to this compound's effects:

| Research Area | Key Findings | Relevant Studies |

| Lipid Metabolism | Reduces triglycerides (30-50%), increases HDL-C (5-15%), variable effect on LDL-C. e-dmj.orgtandfonline.com Alters LDL and HDL subclass distribution. nih.govdovepress.com | BIP Study nih.govdovepress.com, Helsinki Heart Study (with gemfibrozil) nih.govdovepress.com |

| PPAR Activation | Activates PPARα, PPARδ, and PPARγ. mdpi.compatsnap.comresearchgate.net | In vitro and animal studies mdpi.comresearchgate.netnih.gov |

| Glucose Metabolism | May improve glucose utilization and delay progression to diabetes in those with impaired glucose tolerance. wikidoc.orgmims.com | Subgroup analyses of clinical trials nih.govwikidoc.orgahajournals.org |

| Primary Biliary Cholangitis | Improves liver function biochemical markers (e.g., alkaline phosphatase, bilirubin) in some patients. clinicaltrials.eunih.govresearchgate.netdovepress.commdedge.com | BEZURSO trial mdpi.commdedge.com, systematic reviews and meta-analyses researchgate.netdovepress.com |

| Pleiotropic Effects | Exhibits anti-inflammatory properties, reduces fibrinogen, improves endothelial function. patsnap.comtandfonline.comnih.govdovepress.comdrugbank.com | Various in vitro and clinical studies patsnap.comtandfonline.comnih.govdovepress.comdrugbank.comnih.gov |

| Other Potential Applications | Investigated in mitochondrial diseases, X-linked adrenoleukodystrophy, bipolar depression, and certain cancers. researchgate.netclinicaltrials.eufrontiersin.orgnih.govnihr.ac.uk | Ongoing clinical trials and preclinical studies researchgate.netclinicaltrials.eufrontiersin.orgnih.govnihr.ac.uk |

This table provides a snapshot of the diverse areas currently being explored in this compound research, underscoring its continued relevance in scientific discourse beyond its initial application as a lipid-lowering agent.

Structure

2D Structure

3D Structure

Propiedades

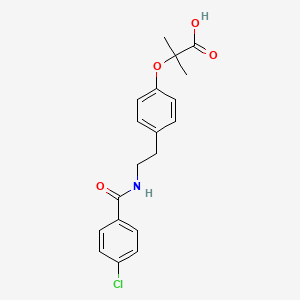

IUPAC Name |

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBYAHWJQTYFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029869 | |

| Record name | Bezafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bezafibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L | |

| Record name | SID855877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bezafibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41859-67-0 | |

| Record name | Bezafibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41859-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bezafibrate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bezafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bezafibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bezafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bezafibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEZAFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bezafibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | Bezafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bezafibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action and Receptor Interactions

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Bezafibrate functions as an agonist for PPARs, which are ligand-activated transcription factors playing crucial roles in regulating lipid and glucose metabolism. patsnap.comoup.com

Pan-PPAR Agonism: Activation of PPAR-α, PPAR-γ, and PPAR-δ Subtypes

A key characteristic of this compound is its ability to activate all three main PPAR subtypes: PPAR-α, PPAR-γ, and PPAR-δ (also known as PPAR-β/δ). researchgate.netnih.gov This makes this compound a "balanced" pan-agonist, activating these receptors at comparable concentrations. researchgate.netmdpi.com While other fibrates primarily target PPAR-α, this compound's activity across all three subtypes contributes to its broad effects on lipid metabolism. researchgate.netnih.gov PPAR-α is predominantly expressed in metabolically active tissues like the liver, skeletal muscle, and heart, regulating fatty acid oxidation. oup.commdpi.comresearchgate.net PPAR-γ is highly abundant in adipose tissue and is involved in lipid storage and adipogenesis. oup.com PPAR-δ is expressed ubiquitously and is implicated in fatty acid oxidation and energy expenditure. oup.comnih.gov

Transcriptional Regulation of Target Gene Expression

The activated PPAR/RXR heterodimer binds to specific DNA response elements located in the promoter regions of target genes. These DNA sequences are known as peroxisome proliferator-activated receptor response elements (PPREs). nih.gov Binding of the heterodimer to PPREs leads to the recruitment of coactivator proteins, which in turn promotes the transcription of these target genes. nih.govmdpi.com Conversely, PPAR activation can also lead to the repression of certain genes, often by interfering with the activity of other transcription factors. Through this mechanism of transcriptional regulation, this compound modulates the expression of a wide array of genes involved in various metabolic pathways, particularly those related to lipid and lipoprotein metabolism. drugbank.comresearchgate.netmdpi.comnih.gov

Downstream Molecular Pathways and Cellular Effects

The transcriptional regulation mediated by this compound's activation of PPARs leads to a cascade of downstream molecular events and cellular effects, primarily impacting lipid and lipoprotein metabolism. drugbank.comresearchgate.netmdpi.com

Modulation of Lipid and Lipoprotein Metabolism

This compound significantly influences the metabolism of lipids and lipoproteins. drugbank.comresearchgate.netmdpi.com This modulation is a primary mechanism by which this compound exerts its hypolipidemic effects. patsnap.com It leads to a reduction in triglyceride levels, a decrease in LDL and VLDL cholesterol, and an increase in HDL cholesterol. drugbank.compatsnap.comnih.gov These changes in lipoprotein profiles contribute to the beneficial effects of this compound in conditions like hyperlipidemia. drugbank.compatsnap.comnih.gov

Data on the effects of this compound on lipoprotein levels in hypertriglyceridemic subjects have been reported. For example, a study showed significant decreases in plasma total cholesterol, triglycerides, and apoB after this compound treatment. VLDL cholesterol, VLDL triglycerides, and VLDL apoB also decreased. nih.gov

| Lipoprotein/Lipid Parameter | Before Treatment (mg/dl) | After Treatment (mg/dl) | p-value |

| Total Cholesterol | 236.3 | 210.9 | |

| Triglycerides | 192.4 | 90.2 | < 0.01 |

| ApoB | 129.8 | 116.2 | < 0.05 |

| VLDL-Cholesterol | 26.5 | 9.1 | |

| VLDL-Triglycerides | 127.6 | 49.5 | |

| VLDL-ApoB | 11.1 | 6.7 | |

| HDL-Cholesterol | 40.4 | 60.8 |

Note: Data extracted from a study on hypertriglyceridemic subjects nih.gov. Specific p-values for all parameters were not provided in the snippet, except for total triglycerides and ApoB.

This compound increases the activity of triglyceride lipases, such as lipoprotein lipase (B570770) and hepatic lipoprotein lipase, which are involved in the breakdown of triglyceride-rich lipoproteins. drugbank.com It also reduces cholesterol biosynthesis and stimulates LDL-receptor-mediated lipoprotein catabolism. drugbank.com Furthermore, this compound can influence the size and composition of lipoproteins, leading to a less atherogenic profile. nih.govthieme-connect.com

Enhancement of Hepatic Fatty Acid Oxidation

A significant downstream effect of PPAR activation, particularly PPAR-α, by this compound is the enhancement of hepatic fatty acid oxidation. drugbank.compatsnap.comnih.gov PPAR-α is a key regulator of genes involved in fatty acid uptake, binding, and mitochondrial and peroxisomal β-oxidation pathways. mdpi.comresearchgate.netahajournals.org By activating PPAR-α, this compound increases the transcription of genes encoding enzymes and transporters necessary for these processes, such as acyl-CoA synthase, carnitine palmitoyltransferase 1 (CPT1), and those involved in peroxisomal β-oxidation. oup.comnih.govahajournals.org This increased capacity for fatty acid oxidation in the liver leads to a greater breakdown of fatty acids, reducing the availability of substrates for triglyceride synthesis and subsequently lowering VLDL production. patsnap.comahajournals.org Studies in mice have shown that this compound treatment increases the expression of genes related to fatty acid oxidation in the liver, including Cpt1a and Hmgcs2, which are involved in ketogenesis. oup.com This enhancement of hepatic fatty acid oxidation is considered a major contributor to the triglyceride-lowering effect of this compound. patsnap.comahajournals.org

Reduction of Very Low-Density Lipoprotein (VLDL) Synthesis

This compound has been shown to reduce the hepatic synthesis of very low-density lipoprotein (VLDL), a major carrier of triglycerides in the bloodstream. uniprot.orgfrontiersin.orgfrontiersin.org This reduction is achieved through several interconnected mechanisms. This compound stimulates the oxidation of fatty acids in the liver, thereby decreasing the pool of fatty acids available for triglyceride synthesis. rxnfinder.org Furthermore, it can inhibit de novo fatty acid synthesis by reducing the activity of enzymes such as acetyl-CoA carboxylase. rxnfinder.org Studies using cultured human hepatocytes have demonstrated that this compound inhibits the secretion of VLDL apolipoproteins and lipids, supporting its role in suppressing VLDL production. frontiersin.orgfrontiersin.org

Augmented Plasma Clearance of Triglyceride-Rich Lipoproteins

Beyond reducing synthesis, this compound enhances the clearance of triglyceride-rich lipoproteins, including VLDL and chylomicrons, from the circulation. fishersci.carxnfinder.orguniprot.org This accelerated clearance contributes significantly to the observed reduction in plasma triglyceride levels. This effect is closely linked to the activation of key enzymes involved in lipoprotein metabolism, particularly lipoprotein lipase. fishersci.cauni-freiburg.deubc.ca

Activation of Lipoprotein Lipase and Apolipoprotein AV (ApoAV)

A significant mechanism by which this compound lowers triglycerides is through the activation of lipoprotein lipase (LPL). fishersci.cauni-freiburg.deubc.ca LPL is an enzyme anchored to the capillary endothelium that hydrolyzes triglycerides in circulating lipoproteins, releasing free fatty acids for uptake by peripheral tissues. uni-freiburg.deubc.ca this compound, via PPAR-α activation, upregulates the transcription of the LPL gene, leading to increased enzyme expression and activity. uni-freiburg.deubc.ca Apolipoprotein AV (ApoAV) is another key protein involved in the catabolism of triglyceride-rich lipoproteins, acting as a potent stimulator of LPL activity. nih.gov PPAR-α activation by fibrates, including this compound, is known to increase ApoAV expression, further contributing to enhanced triglyceride clearance. rxnfinder.org Studies have shown increases in plasma LPL mass and activity following this compound treatment.

Research Finding: Effect of this compound on Lipase Activity

In a study involving hypertriglyceridemic patients treated with this compound for 4 weeks, significant increases in both lipoprotein lipase and hepatic lipase activity were observed.

| Lipase Activity (mmol·L⁻¹·min⁻¹) | Baseline | After 4 Weeks this compound | P-value |

| Lipoprotein Lipase | 0.386 ± 0.087 | 0.502 ± 0.075 | <0.005 |

| Hepatic Lipase | 0.241 ± 0.077 | 0.300 ± 0.078 | <0.005 |

Data are presented as mean ± standard deviation (n=10).

Inhibition of Apolipoprotein CIII (ApoCIII) Production

This compound also contributes to improved triglyceride metabolism by reducing the production of Apolipoprotein CIII (ApoCIII), primarily in the liver. rxnfinder.orguniprot.org ApoCIII is a protein component of VLDL and chylomicrons that acts as an inhibitor of LPL activity. rxnfinder.orguniprot.org By decreasing ApoCIII levels, this compound effectively removes this inhibitory constraint on LPL, thereby promoting the efficient hydrolysis and clearance of triglyceride-rich lipoproteins. rxnfinder.orguniprot.org This effect is mediated through PPAR activation. uniprot.org

Alteration of Low-Density Lipoprotein (LDL) Subclass Distribution

This compound influences the distribution of low-density lipoprotein (LDL) subclasses. rxnfinder.org A common pattern in dyslipidemia is an increased proportion of small, dense LDL particles, which are considered more atherogenic than larger, more buoyant LDL particles. This compound treatment tends to shift the LDL subclass profile towards larger, less dense particles by selectively reducing the concentration of small, dense LDL. rxnfinder.org

Research Finding: Effect of this compound on LDL Subclass Distribution

Studies utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and gradient gel electrophoresis have detailed the impact of this compound on LDL subclasses.

| Parameter | Baseline | After this compound | Change (%) | P-value | Source |

| Small LDL | - | - | -53% | - | |

| Large to Intermediate LDL | - | - | Increase | - | |

| Mean LDL Particle Diameter (nm) | 19.9 | 20.7 | +0.8 nm | 0.0001 | |

| LDL Peak Particle Size (nm) | - | +0.32 nm | - | 0.0008 | |

| % Small LDL | - | -9.7% | - | 0.0002 |

Data compiled from different studies with varying patient populations and methodologies.

Influence on High-Density Lipoprotein (HDL) Subclass Composition

This compound typically leads to an increase in high-density lipoprotein (HDL) cholesterol levels, a change generally associated with a reduced risk of cardiovascular disease. fishersci.canih.govuniprot.org The increase in total HDL cholesterol is accompanied by alterations in the distribution of HDL subclasses. Studies have reported increases in both HDL2 and HDL3 subfractions. One study indicated an increase in preβ1-HDL, a nascent form of HDL, potentially at the expense of HDL2b, and suggested that increased hepatic lipase activity might play a role in this conversion. Another trial, the this compound Coronary Atherosclerosis Intervention Trial (BECAIT), specifically noted a significant increase in HDL3 cholesterol levels with this compound treatment.

Research Finding: Effect of this compound on HDL Subclasses

This compound treatment has been shown to influence the levels of different HDL subclasses.

| Parameter | Baseline | After this compound | Change (%) | P-value | Source |

| HDL-C | - | - | +20% | - | |

| Small HDL (HDL1) | - | - | +168% | - | |

| Intermediate HDL (HDL3) | - | - | +70% | - | |

| Mean HDL Particle Size | 9.0 nm | 8.7 nm | -0.3 nm | 0.026 | |

| HDL3 Cholesterol | - | +9% | - | <0.05 | |

| HDL-C | - | - | +9% | <0.01 | |

| HDL2-C | - | - | Significant Increase | <0.01 | |

| HDL3-C | - | - | Significant Increase | <0.01 |

Data compiled from different studies with varying patient populations and methodologies.

Non-Lipid-Mediated Pleiotropic Cellular and Systemic Effects

This compound has demonstrated anti-inflammatory properties. rxnfinder.org It can modulate inflammatory pathways, partly through the inhibition of the transcription factor NFκB and the attenuation of pro-inflammatory mediators such as interleukin-6 and various prostaglandins. rxnfinder.org

Furthermore, this compound influences thrombogenic factors. It can lead to a significant decrease in elevated plasma fibrinogen levels, a recognized risk factor for cardiovascular events. fishersci.ca Inhibition of platelet aggregation has also been observed with this compound treatment. fishersci.ca These effects on coagulation and platelet function may contribute to a reduced risk of thrombotic events.

This compound may also impact glucose metabolism and insulin (B600854) sensitivity. fishersci.canih.gov Some data suggest a potential for reduction in blood glucose concentration due to improved glucose utilization, particularly in diabetic patients. fishersci.ca Its activity on PPAR-γ and PPAR-δ, in addition to PPAR-α, is thought to contribute to these metabolic effects. fishersci.canih.gov

Anti-inflammatory Response Modulation

This compound, through PPAR activation, plays a role in modulating the inflammatory response, particularly within the vascular wall and the liver. dovepress.comnih.govahajournals.org This modulation involves the repression of key inflammatory pathways and the attenuation of pro-inflammatory mediators. dovepress.comnih.govahajournals.org

Inhibition of Nuclear Factor-kappa B (NFκB)

A significant mechanism by which fibrates, including this compound, exert anti-inflammatory effects is through the inhibition of the transcription factor Nuclear Factor-kappa B (NFκB). dovepress.comnih.govphysiology.org PPARα activation can antagonize the activity of NFκB. physiology.orgoup.com This antagonism can occur through direct binding of activated PPARα to NFκB subunits like p65, forming inactive complexes that prevent NFκB from binding to the promoter regions of its target genes. ahajournals.org Additionally, PPARα activators can induce the expression of IκBα, a protein that sequesters NFκB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. physiology.orgahajournals.orgnih.gov

Attenuation of Pro-inflammatory Cytokines and Mediators (e.g., Interleukin-6, Prostaglandins)

This compound contributes to the attenuation of various pro-inflammatory cytokines and mediators. Activation of PPARα has been shown to attenuate the production of pro-inflammatory stimuli such as interleukin-6 (IL-6) and various prostaglandins. dovepress.comnih.gov IL-6 is a circulating cytokine that stimulates platelet aggregation and the expression of acute phase proteins like C-reactive protein (CRP) and fibrinogen. ahajournals.org By interfering with pathways involved in the transcription of IL-6, PPARα agonists can help reduce the levels of this key inflammatory mediator. ahajournals.org For example, PPARα can interfere negatively with IL-6 transcription induction, potentially by binding and titrating coactivators like GRIP1/TIF2. ahajournals.org

Reduction of Acute Phase Proteins (e.g., Fibrinogen, C-Reactive Protein)

This compound treatment is associated with a reduction in the levels of acute phase proteins, which are markers of inflammation and cardiovascular risk. dovepress.comnih.govahajournals.org These include fibrinogen and C-reactive protein (CRP). dovepress.comnih.govahajournals.org PPARα agonists, such as fibrates, attenuate the expression of inflammatory proteins of the acute phase in vivo, including fibrinogen, CRP, and IL-6. ahajournals.orgahajournals.org Elevated levels of IL-6 and liver acute phase proteins are found in patients with acute coronary syndrome and reflect an inflammatory state. ahajournals.org PPARα activation impairs cytokine-signaling pathways in the liver, leading to a modulation of the acute phase response reaction. ahajournals.orgahajournals.org Studies have shown that this compound can reduce levels of fibrinogen. dovepress.comnih.gov

Data on Fibrinogen Reduction by Fibrates:

| Fibrate | Fibrinogen Reduction | Source |

| This compound | Up to 20% | Schonfeld et al 1994 dovepress.comnih.gov |

| This compound | 10% | BIP Study Group 2000 dovepress.comnih.gov |

| This compound | 10 to 40% | Patients with atherosclerosis walshmedicalmedia.com |

| This compound | 25% | Non-insulin-dependent diabetic patients walshmedicalmedia.com |

| This compound | 15% | Patients with primary hypercholesterolemia walshmedicalmedia.com |

| Ciprofibrate | Up to 20% | ahajournals.orgahajournals.org |

| Fenofibrate (B1672516) | Up to 20% | ahajournals.orgahajournals.org |

| Fenofibrate | 9% | Patients with primary hypercholesterolemia walshmedicalmedia.com |

| Gemfibrozil | May increase levels | ahajournals.orgahajournals.orgwalshmedicalmedia.com |

Favorable Effects on Coagulation and Fibrinolysis

Beyond its lipid-modifying and anti-inflammatory actions, this compound has favorable effects on coagulation and fibrinolysis, systems crucial for maintaining vascular health. dovepress.comnih.gov

Reduction of Plasma Fibrinogen Levels

This compound has been consistently shown to reduce plasma fibrinogen levels. dovepress.comnih.govwalshmedicalmedia.comnih.gov Elevated plasma fibrinogen is a recognized independent risk factor for cardiovascular disease. walshmedicalmedia.comcapes.gov.br Studies have demonstrated that this compound can reduce fibrinogen levels by varying percentages depending on the patient population and baseline levels, with reductions reported up to 20% in some instances and even higher in patients with elevated baseline levels. dovepress.comnih.govwalshmedicalmedia.comcapes.gov.br For example, the this compound Infarction Prevention (BIP) study reported a 10% reduction in fibrinogen levels with this compound treatment. dovepress.comnih.gov In patients with atherosclerosis, this compound reduced fibrinogen levels by 10% to 40%, and by 25% in non-insulin-dependent diabetic patients. walshmedicalmedia.com Among oral fibrinogen-lowering drugs, fibrates like this compound are noted for their ability to reduce elevated fibrinogen. capes.gov.br

Attenuation of Platelet Hyperaggregability

This compound also demonstrates an ability to attenuate platelet hyperaggregability. dovepress.comnih.gov Platelet aggregation is a key process in thrombus formation. Studies have indicated that this compound can decrease the rate of formation of the first wave of platelet aggregation and that the second wave of platelet aggregation is found much less frequently in patients treated with this compound compared to controls. nih.gov This effect contributes to a more favorable hemostatic balance.

Improvement in Endothelial Function

This compound has been shown to improve endothelial function, which is often impaired in conditions like metabolic syndrome and insulin resistance. ahajournals.orgfrontiersin.org This improvement contributes to the cardioprotective benefits associated with the drug. patsnap.com Studies in cultured bovine aortic endothelial cells have demonstrated that this compound can upregulate the expression of endothelial nitric oxide synthase (eNOS), an enzyme crucial for producing nitric oxide (NO), a key vasodilator. nih.gov This upregulation occurs at both the protein and mRNA levels and leads to increased NO production. nih.gov The mechanisms involved include a PPAR-alpha dependent pathway and non-genomic effects mediated by the MAPK and PI3K pathways. nih.gov this compound also enhances the phosphorylation of eNOS at the ser-1179 site, which is associated with increased eNOS activity, while decreasing phosphorylation at the thr-497 site. nih.gov These actions collectively enhance the transcription level and stability of eNOS mRNA and activate the eNOS promoter. nih.gov

Upregulation of Mitochondrial Biogenesis via PGC-1α/PPAR Complexes

This compound is known to regulate mitochondrial biogenesis, a process involving the growth and division of pre-existing mitochondria. nih.govnih.gov This effect is mediated through the activation of PPAR receptors and the enhancement of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) level. nih.govnih.gov PGC-1α is considered a master regulator of mitochondrial biogenesis and function, co-activating various transcription factors, including PPARs, estrogen-related receptors (ERRs), and nuclear respiratory factors (NRFs). mdpi.commdpi.com The interaction between PPAR-gamma and PGC-1α can specifically stimulate mitochondrial biogenesis by regulating PGC-1α activity itself. mdpi.com PGC-1α and PPAR-gamma control proteins involved in mitochondrial biogenesis, promoting the expression of genes related to oxidative phosphorylation (OXPHOS) in both the nucleus and mitochondria and stimulating mitochondrial DNA replication. mdpi.com This ultimately enhances mitochondrial function and metabolism. mdpi.com Studies have shown that this compound administration can restore the mRNA levels of PGC-1α and its downstream targets, such as Cytochrome c, Tfam, and ATP synthase, in tissues like brain, muscle, and brown adipose tissue in mouse models. oup.com

Enhancement of Glucose Tolerance and Insulin Sensitivity

This compound has demonstrated beneficial effects on glucose metabolism, including improving glucose tolerance and insulin sensitivity. nih.govnih.gov While the exact mechanisms are not fully elucidated, studies suggest that this compound may improve insulin resistance in skeletal muscle and the liver. nih.gov By activating PPAR-alpha, PPAR-delta, and PPAR-gamma, this compound can reduce triglyceride levels in skeletal muscles, which is inversely related to insulin sensitivity. nih.gov Elevated intramyocellular lipid levels are associated with insulin resistance, and reducing triglyceride content in muscle may improve glucose intolerance and insulin resistance. nih.gov Clinical studies in patients with type 2 diabetes mellitus have shown that this compound treatment can significantly increase the glucose infusion rate during glucose clamp tests, indicating improved insulin sensitivity. nih.gov this compound has also been reported to improve fasting plasma glucose and hemoglobin A1c levels in these patients. nih.gov Furthermore, this compound treatment has been associated with decreased liver function markers, suggesting improved insulin resistance in the liver without increasing insulin secretion. nih.gov In insulin-deficient mouse models, this compound treatment markedly attenuated hyperglycemia and improved glucose and insulin tolerance. nih.govmdpi.com This was accompanied by suppressed hepatic expression of inflammatory genes and increased expression of PPAR and insulin target gene transcripts. nih.gov

Reduction of Fasting and Postprandial Free Fatty Acids

This compound contributes to the regulation of lipid metabolism by reducing both fasting and postprandial free fatty acid concentrations. e-lactancia.orglgmpharma.com This effect is linked to its activation of PPAR-alpha, which stimulates the oxidation of fatty acids in the liver, reduces the synthesis of very low-density lipoprotein (VLDL), and enhances the clearance of triglyceride-rich lipoproteins from the bloodstream. patsnap.com By promoting fatty acid oxidation, this compound decreases the availability of substrates for triglyceride synthesis, thereby lowering triglyceride and free fatty acid levels in the blood. patsnap.com Studies have shown that this compound treatment significantly decreases fasting levels of triglycerides and remnant lipoprotein cholesterol. nih.gov It also effectively suppresses the postprandial elevation of triglycerides and remnant lipoprotein cholesterol after a meal. mdpi.com

Involvement in Redox Pathways

This compound's involvement in redox pathways is complex and can depend on the context and dosage. PPARs, including those activated by this compound, have been shown to regulate multiple cellular functions, including the response to oxidative stress. researchgate.net Activation of PPARs has been linked to stimulating oxidative phosphorylation and reducing reactive species levels. researchgate.net However, some studies suggest that excessive and persistent activation of PPAR-alpha, particularly at high doses, can lead to increased production of reactive oxygen species (ROS) in the liver and muscle, potentially contributing to oxidative stress. tandfonline.comnih.gov This is thought to be a possible mechanism for adverse effects observed with high-dose fibrate treatment in rodent studies. tandfonline.comnih.gov Conversely, clinically relevant doses of this compound in mouse models did not activate PPAR-alpha or enhance hepatic oxidative stress while still reducing serum and liver triglycerides. tandfonline.comnih.gov Research in fibroblasts from patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency indicated that while this compound could increase VLCAD expression, chronic PPAR activation might disrupt redox homeostasis and decrease cell viability under certain stress conditions, potentially through increasing mitochondrial superoxide (B77818) levels and impacting glutathione (B108866) levels. researchgate.net This suggests a nuanced role for this compound in redox pathways, with potential beneficial effects at therapeutic doses and possible pro-oxidative effects under specific conditions or at higher exposures.

Pharmacodynamic and Pharmacokinetic Research

Absorption Characteristics and Bioavailability Studies

Bezafibrate is rapidly and almost completely absorbed following oral administration of standard tablet formulations. pharmaline.co.ilmedsafe.govt.nzunboundmedicine.commims.com Studies indicate that approximately 100% of the dose is absorbed. unboundmedicine.com Peak plasma concentrations (Cmax) are typically reached within 1-2 hours after administration of a standard 200 mg tablet, with reported Cmax values around 8 mg/L. medsafe.govt.nzmims.com For sustained-release (SR) 400 mg tablets, the peak concentration is reached later, around 3-4 hours, with Cmax values reported to be about 6-8 mg/L. pharmaline.co.ilmedsafe.govt.nzmims.come-lactancia.org

The relative bioavailability of the sustained-release formulation compared to the standard form is approximately 70%. drugbank.compharmaline.co.ilmedsafe.govt.nznih.gov While absorption is largely complete, it can be affected by co-administration with certain substances. For instance, the rate and extent of this compound absorption are reduced by approximately 50% in the presence of anion-exchange resins like cholestyramine. medsafe.govt.nzmedsafe.govt.nze-lactancia.org Food appears to have only a slight effect on its absorption. e-lactancia.org

Research in animals, such as rats, suggests that absorption primarily occurs in the intestine. e-lactancia.org Pharmacokinetic studies in healthy human volunteers administered a single 200 mg dose of a dispersible tablet formulation reported a time to reach peak concentration (Tmax) of approximately 1.42 ± 0.53 hours, a Cmax of 1732 ± 374.2 ng/ml, and an area under the plasma concentration-time curve (AUC) of 5198.65 ± 1231.8 ng.hr/ml. researchgate.net The relative bioavailability of this dispersible tablet compared to a reference formulation was found to be 105.0 ± 15.7%. researchgate.netresearchgate.net

| Formulation (Dose) | Cmax (approx.) | Tmax (approx.) | Relative Bioavailability (vs. Standard) |

| Standard Tablet (200 mg) | 8 mg/L | 1-2 hours | - |

| Sustained-Release (400 mg) | 6-8 mg/L | 3-4 hours | ~70% |

Distribution Profile Analysis

This compound demonstrates high protein binding in human serum, with approximately 94-96% of the drug bound to plasma proteins, primarily albumin. drugbank.commedsafe.govt.nzpharmaline.co.ilmims.come-lactancia.orggoogle.com The apparent volume of distribution is reported to be around 17 liters. medsafe.govt.nzpharmaline.co.ilmims.come-lactancia.org Studies have indicated no significant accumulation of the drug in the body following repeated administration for periods ranging from 28 days to one year. e-lactancia.org Animal tissue distribution studies have shown the highest concentrations of this compound in the liver and intestine several hours after oral dosing. e-lactancia.org

| Parameter | Value |

| Protein Binding | 94-96% |

| Apparent Volume of Distribution | ~17 L |

Hepatic Metabolism Pathways and Metabolite Characterization (e.g., Glucuronidation)

This compound undergoes hepatic metabolism. patsnap.comdrugbank.comnih.gov The drug is subject to extensive metabolism in the liver, with glucuronidation being a primary metabolic pathway. patsnap.commims.comhep-druginteractions.org Approximately 20% of the administered dose is recovered in the urine in the form of glucuronide conjugates. pharmaline.co.ilmims.com In addition to glucuronidation, this compound is also metabolized by hydroxylation. hep-druginteractions.org Studies have indicated that clofibric acid is not a metabolite of this compound. e-lactancia.org

The activation of PPARα by this compound plays a role in regulating enzymes involved in metabolism and detoxification. This includes the upregulation of uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, UGT1A3, UGT1A4, and UGT2B4, and cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP4A11. mdpi.comresearchgate.net These enzymes are critical for various metabolic processes, including the glucuronidation of bile acids. mdpi.comresearchgate.net

Excretion Mechanisms and Renal Clearance Investigations

The elimination of this compound is rapid and occurs almost exclusively via the kidneys. medsafe.govt.nzpharmaline.co.ilmedsafe.govt.nzmims.comgavinpublishers.com Within 48 hours of administration, approximately 95% of the administered dose (based on 14C-labelled drug) is recovered in the urine, while about 3% is found in the feces. pharmaline.co.ilmims.com Of the amount excreted in the urine, roughly 50% is in the form of unchanged drug, and about 20% consists of glucuronide metabolites. pharmaline.co.ilunboundmedicine.commims.comgoogle.com A small fraction of hydroxy-bezafibrate has also been identified in the urine. hres.ca

The rate of renal clearance for this compound ranges from 3.4 to 6.0 L/h. pharmaline.co.ile-lactancia.org The elimination half-life of this compound from standard tablet formulations is typically between 1 and 2 hours. drugbank.commedsafe.govt.nzpharmaline.co.ilmedsafe.govt.nzunboundmedicine.commims.come-lactancia.org For sustained-release tablets, the apparent elimination half-life is longer, approximately 2-4 hours. medsafe.govt.nzpharmaline.co.ilmims.com

| Parameter | Value |

| Primary Excretion Route | Renal |

| Urinary Excretion (% of dose) | ~95% (within 48h) |

| Unchanged Drug in Urine (%) | ~50% |

| Glucuronides in Urine (%) | ~20% |

| Fecal Excretion (% of dose) | ~3% (within 48h) |

| Renal Clearance Rate | 3.4 - 6.0 L/h |

| Elimination Half-life (Standard) | 1-2 hours |

| Elimination Half-life (SR) | 2-4 hours |

Pharmacokinetic Alterations in Renal Impairment

Renal function significantly impacts the pharmacokinetics of this compound. The elimination of this compound is reduced in patients with impaired renal function, leading to drug accumulation and potentially toxic effects. medsafe.govt.nzpharmaline.co.ilmedsafe.govt.nze-lactancia.orggavinpublishers.com There is a clear correlation between creatinine (B1669602) clearance (CrCl) and the elimination half-life of this compound; as CrCl decreases, the elimination half-life increases. medsafe.govt.nzmedsafe.govt.nze-lactancia.org

Studies in patients with impaired renal function have demonstrated this relationship. In patients with moderately impaired renal function (CrCl between 20 and 40 ml/min), the mean plasma half-life was significantly prolonged to 7.8 ± 3.9 hours, and plasma clearance was reduced to 0.03 ± 0.02 l/kg.h. nih.gov In patients with a CrCl greater than 40 ml/min, the half-life was shorter (4.6 ± 1.2 hours) and clearance higher (0.06 ± 0.01 l/kg.h) compared to those with more severe impairment. nih.gov A case study of a patient with a CrCl of only 13 ml/min showed a plasma half-life of 20.1 hours, which is approximately ten times longer than reported in healthy volunteers. nih.gov

Due to reduced excretion and increased plasma concentrations, this compound is generally contraindicated in patients with moderate to severe renal impairment (defined as serum creatinine levels > 1.5 mg/100 mL or creatinine clearance < 60 mL/min). medsafe.govt.nze-lactancia.orggavinpublishers.comjst.go.jp Specifically, the sustained-release formulation is not recommended and is often contraindicated in patients with a CrCl below 60 mL/min. gavinpublishers.com this compound cannot be effectively removed by hemodialysis due to its high plasma protein binding. medsafe.govt.nzmedsafe.govt.nze-lactancia.org

Furthermore, this compound has been shown to cause moderate and reversible impairment in renal function even in patients without pre-existing renal disease. nih.govkarger.com This effect is dose-dependent and is associated with increases in serum creatinine, urea, creatine (B1669601) phosphokinase (CPK), and urinary myoglobin (B1173299) levels, suggesting a potential for drug-induced mild subclinical skeletal muscle injury that can compromise renal function. nih.govkarger.com

| Renal Function (CrCl) | Mean Plasma Half-life (approx.) | Plasma Clearance (approx.) |

| Healthy Volunteers | 1-2 hours | - |

| > 40 ml/min | 4.6 ± 1.2 hours | 0.06 ± 0.01 l/kg.h |

| 20-40 ml/min | 7.8 ± 3.9 hours | 0.03 ± 0.02 l/kg.h |

| 13 ml/min | 20.1 hours | - |

Inter-individual Variability in Pharmacokinetic Parameters

Inter-individual variability in the pharmacokinetic parameters of this compound has been observed in various studies. While specific comprehensive studies solely focused on quantifying inter-individual variability in humans were not extensively detailed in the search results, several findings suggest its presence.

Studies investigating the pharmacokinetics in patients with renal impairment highlight significant variability in elimination half-life within groups of patients with similar levels of renal dysfunction, as indicated by the standard deviation values reported for half-life. nih.gov For example, in patients with a CrCl between 20 and 40 ml/min, the mean plasma half-life was 7.8 hours with a standard deviation of 3.9 hours. nih.gov

The study on the bioavailability of a this compound dispersible tablet in healthy volunteers also showed a relative bioavailability of 105.0 ± 15.7%, indicating a degree of variability in how the drug is absorbed and becomes available systemically among individuals. researchgate.netresearchgate.net

Furthermore, a retrospective study examining fluctuations in serum creatinine levels in patients treated with this compound noted that a significant percentage of patients experienced fluctuations, suggesting variability in the renal response to the drug among individuals. nih.govkarger.com Animal studies in rats have also indicated potential sex-based differences in pharmacokinetic parameters such as half-life, Cmax, AUC, and total body clearance, which could imply potential for similar variability in humans. e-lactancia.org

While the precise factors contributing to inter-individual variability in this compound pharmacokinetics in humans require further dedicated investigation, the available data suggest that differences in renal function, potentially genetic polymorphisms affecting metabolizing enzymes or transporters, and other physiological factors likely contribute to variations in absorption, metabolism, and excretion rates among patients.

Clinical Research and Novel Therapeutic Applications

Dyslipidemia Management

Bezafibrate has demonstrated efficacy in addressing various aspects of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. clinicaltrials.eu

Efficacy in Reducing Hypertriglyceridemia

This compound is known to significantly decrease elevated triglyceride levels. Studies have shown substantial reductions in plasma triglyceride concentrations following this compound treatment. For instance, in the this compound Infarction Prevention (BIP) study, this compound reduced triglycerides by 21%. ahajournals.org Another study indicated a 34.7% decrease in baseline triglyceride levels at 6 months in patients with hypertriglyceridemia. mdpi.comnih.gov In patients with hypertriglyceridemia receiving highly active antiretroviral therapy (HAART), a single daily dose of this compound 400 mg was effective in reducing serum triglyceride levels, with significant reductions observed after one and six months. scielo.brscielo.br Reductions in total cholesterol and triglycerides ranging from 5% to 40% and 25% to 55%, respectively, have been observed in clinical trials across different types of hyperlipoproteinemia. hres.ca

Impact on High-Density Lipoprotein Cholesterol (HDL-C) Elevation

This compound treatment typically leads to an increase in HDL-C levels, often referred to as "good" cholesterol. clinicaltrials.eu In the BIP study, this compound increased HDL-C by 18%. ahajournals.org Increases in HDL-C concentrations ranging from 6% to 35% have been reported with this compound across various hyperlipoproteinemia types. hres.ca This effect on raising HDL-C is a notable characteristic of fibrate therapy. dovepress.comahajournals.org

Effects on Low-Density Lipoprotein Cholesterol (LDL-C) and Particle Characteristics

The effect of this compound on LDL-C levels is more variable compared to its impact on triglycerides and HDL-C, often resulting in a small reduction. dovepress.comnih.gov In the BIP study, a 5% reduction in LDL-C was observed. dovepress.com While fibrates may reduce LDL-C by up to 15%-20%, this is dependent on the underlying lipid abnormality and baseline lipid phenotype. nih.gov

Sustained Influence on Lipid Profile in Long-Term Therapy

Long-term administration of this compound has been shown to maintain its beneficial effects on the lipid profile. In a study evaluating this compound therapy over an extended follow-up period of the BIP trial (mean of 8.2 years), this compound therapy was associated with a significant reduction in the combined endpoint of cardiac death or nonfatal MI. tandfonline.com After 1 year of continued treatment in patients with various forms of hyperlipoproteinemia, serum lipid responses to this compound remained unaltered. nih.gov

Here is a summary of lipid profile changes observed in some studies:

| Study | Triglyceride Change | HDL-C Change | LDL-C Change |

| BIP Study (6.2 years) ahajournals.org | -21% | +18% | -5% |

| Study in Hypertriglyceridemia (6 months) mdpi.comnih.gov | -34.7% | Not significantly different vs comparator | Not specified |

| Study in HIV-infected patients (6 months) scielo.brscielo.br | Significant reduction | Not specified | Not specified |

| BECAIT Study (5 years) jacc.org | -32% | +9% | No net change |

Cardiovascular Disease (CVD) Prevention and Atherosclerosis Progression

This compound's impact extends to the prevention of cardiovascular disease and the potential to slow the progression of atherosclerosis.

This compound Infarction Prevention (BIP) Study: Long-Term Cardioprotective Effects and Subgroup Analysis

The this compound Infarction Prevention (BIP) study was a significant double-blind trial that randomized 3090 patients with coronary heart disease to receive either this compound or placebo and followed them for a mean of 6.2 years. ahajournals.org The primary endpoint was fatal or nonfatal myocardial infarction or sudden death. ahajournals.org

Subgroup analysis of the BIP study revealed a more pronounced benefit in certain patient populations. In a post hoc analysis, this compound significantly reduced the cumulative probability of the primary endpoint by 39.5% (P=0.02) in the subgroup of patients with high baseline triglycerides (≥200 mg/dL). ahajournals.orgresearchgate.netnih.gov This finding suggests that this compound may be particularly beneficial in individuals with elevated triglycerides. ahajournals.orgnih.gov The 20-year mortality follow-up also indicated that the mortality risk reduction was more prominent among patients with baseline hypertriglyceridemia (25% mortality risk reduction). nih.gov

The BIP study also provided insights into the relationship between on-treatment HDL-C increments and cardiac mortality. A subanalysis showed that cardiac mortality was significantly reduced with increasing increments of on-treatment HDL-C change. nih.gov

The this compound Coronary Atherosclerosis Intervention Trial (BECAIT), a smaller 5-year trial, also investigated the effects of this compound on atherosclerosis progression in young male MI survivors. tandfonline.come-lactancia.orgoup.com The study showed a significant reduction in the progression of coronary atherosclerosis, as assessed by the change in minimum lumen diameter, in patients treated with this compound compared with placebo. tandfonline.come-lactancia.org The 5-year cumulative coronary event rate was also significantly lower for this compound-treated patients in BECAIT. e-lactancia.org

This compound Coronary Atherosclerosis Intervention Trial (BECAIT): Angiographic Disease Progression Assessment

The this compound Coronary Atherosclerosis Intervention Trial (BECAIT) was a randomized, double-blind, placebo-controlled study designed to evaluate the impact of this compound on the progression of coronary atherosclerosis in young male survivors of myocardial infarction with dyslipidemia. dovepress.comontosight.ainih.gove-lactancia.orgoup.comahajournals.org The trial enrolled 92 patients, with 47 receiving this compound and 45 receiving placebo. e-lactancia.org Angiographic analysis, assessing changes in minimum lumen diameter, was conducted on 81 patients who had both baseline and at least one follow-up angiogram at 2 and 5 years. oup.com

The BECAIT study demonstrated that this compound treatment significantly retarded the progression of coronary atherosclerosis. tandfonline.comdovepress.comontosight.ainih.gove-lactancia.orgoup.com Specifically, the change in minimum lumen diameter was 0.13 mm less in the this compound group compared to the placebo group (p=0.049). e-lactancia.orgoup.comahajournals.org This finding indicated a slowing of disease progression with this compound. ontosight.ai The beneficial angiographic effects were accompanied by significant reductions in serum cholesterol and triglycerides, as well as a decrease in plasma fibrinogen levels and an increase in HDL cholesterol, although there was no net change in LDL cholesterol. nih.govoup.com The degree of retardation of coronary atherosclerosis observed with this compound in BECAIT was comparable to that achieved with statins in other angiographic trials. oup.com

Lower Extremity Arterial Disease Event Reduction (LEADER) Trial: Non-Fatal Coronary Events and Claudication Symptoms

The Lower Extremity Arterial Disease Event Reduction (LEADER) trial was a randomized, double-blind, placebo-controlled study that enrolled 1568 elderly men with lower extremity arterial disease to assess the effect of this compound on the risk of coronary heart disease and stroke. tandfonline.comresearchgate.netacc.orgbmj.comnih.govrevportcardiol.orglshtm.ac.uk Participants were randomized to receive either this compound or placebo for a median follow-up of 4.6 years. acc.org

Beyond cardiovascular events, the LEADER trial also assessed claudication symptoms. This compound reduced the severity of intermittent claudication for up to three years, as assessed by the Edinburgh claudication questionnaire. researchgate.netbmj.comnih.govrevportcardiol.orglshtm.ac.uk

Meta-analyses and Systematic Reviews on Fibrate-Mediated Cardiovascular Outcomes

Meta-analyses and systematic reviews have investigated the effects of fibrates, including this compound, on cardiovascular outcomes. A systematic review and meta-analysis of 18 trials involving 45,058 participants found that fibrate therapy produced a 10% relative risk reduction for major cardiovascular events (95% CI 0-18, p=0.048) and a 13% relative risk reduction for coronary events (95% CI 7-19, p<0.0001). nih.govresearchgate.net However, fibrates showed no significant benefit on stroke, all-cause mortality, cardiovascular mortality, sudden death, or non-vascular mortality in this analysis. nih.govresearchgate.net

Another meta-analysis including 12 trials and 53,231 patients reported that fibrate therapy was associated with a decreased risk of major adverse cardiovascular events (MACE) (RR 0.87, 95% CI 0.81–0.94). oup.comoup.com This reduction in MACE risk appeared to be largely attributable to LDL-C reduction. oup.comoup.com A meta-analysis of trials in secondary prevention showed a protective effect of fibrates regarding a composite objective of non-fatal stroke, non-fatal myocardial infarction, and death of cardiovascular origin (hazard ratio 0.88, 95% CI 0.83–0.94). researchgate.netelsevier.es This analysis suggested the primary effect of fibrates in secondary prevention is focused on preventing recurrences of fatal and non-fatal myocardial infarction. elsevier.es

Liver Diseases

Primary Biliary Cholangitis (PBC)

Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease. Ursodeoxycholic acid (UDCA) is the standard of care treatment, but a significant proportion of patients show an incomplete biochemical response to UDCA and are at increased risk of disease progression. frontiersin.orgnih.govcenterwatch.com this compound has been investigated as a potential second-line therapy in these patients. frontiersin.orgnih.govcenterwatch.comjwatch.org

Combination Therapy with Ursodeoxycholic Acid (UDCA) in Non-Responders

Combination therapy with this compound and UDCA has been explored in PBC patients who have an inadequate response to UDCA monotherapy. revportcardiol.orgfrontiersin.orgnih.govcenterwatch.comjwatch.orginterceptpharma.comresearchgate.netahajournals.orgnih.govgastroenterologyandhepatology.net Studies have shown that adding this compound to ongoing UDCA treatment in non-responders can lead to significant improvements in biochemical markers. frontiersin.orgjwatch.orginterceptpharma.comresearchgate.netnih.gov A meta-analysis of ten trials involving 369 patients demonstrated that UDCA and this compound combination therapy was more effective than UDCA monotherapy in improving several liver biochemistry markers in UDCA non-responders. nih.gov

Data from Phase 2 studies evaluating a combination of obeticholic acid (OCA) and this compound, in addition to ongoing UDCA treatment, showed promising results in normalizing multiple biomarkers in PBC patients. interceptpharma.cominterceptpharma.com In one study, over half of patients receiving a specific combination rapidly achieved normal range ALP at 4 weeks, with continued improvement through week 12. interceptpharma.com At week 12, this combination also showed high rates of normalization for ALP, total bilirubin (B190676), ALT, and GGT. interceptpharma.com Another Phase 2 study also showed that the combination of OCA and this compound achieved biochemical remission (normalization of ALP, total bilirubin, GGT, ALT, and AST) in a significant percentage of patients within the first 12 weeks. interceptpharma.com

A randomized, placebo-controlled Phase III trial showed that this compound combined with UDCA for 24 months achieved a higher rate of complete biochemical response compared to placebo plus UDCA in patients with incomplete response to UDCA monotherapy. researchgate.net Long-term combination treatment with this compound and UDCA has also shown significant improvement in biochemical markers, as well as fibrosis and inflammatory histological scores, in a study of 49 patients. frontiersin.org

Improvement in Liver Biochemistry Markers (e.g., Alkaline Phosphatase, Gamma-Glutamyltransferase, Bilirubin, Alanine (B10760859) Aminotransferase)

This compound, particularly in combination with UDCA, has demonstrated beneficial effects on key liver biochemistry markers in patients with PBC. Meta-analyses of Phase 2 trials have confirmed the positive effects of fibrates on major biochemical markers, including total bilirubin, alkaline phosphatase (ALP), gamma-glutamyltranspeptidase (GGT), and alanine aminotransferase (ALT). researchgate.netresearchgate.net

Studies have specifically shown that this compound combined with UDCA can significantly decrease levels of ALP, GGT, and ALT. researchgate.net One meta-analysis found that adjuvant therapy with this compound produced a significantly greater improvement in liver chemistries, including ALP and total bilirubin, compared to UDCA alone. researchgate.net Another meta-analysis indicated that combination therapy with UDCA and this compound was superior to UDCA alone in decreasing ALP (at both less than and more than 12 months), ALT, and also showed a trend towards decreasing GGT, although the latter did not reach statistical significance in that specific analysis. nih.gov There was no significant difference observed in bilirubin levels between the combination therapy and UDCA alone groups in this meta-analysis. nih.gov

The BEZURSO Phase III trial demonstrated that a significant percentage of patients treated with UDCA and this compound achieved normalization of ALP, ALT, albumin, and total bilirubin. nih.gov

Interactive Data Table:

| Study/Analysis | Patient Population | Intervention | Key Liver Biochemistry Markers Improved (Combination vs. UDCA alone) |

| Meta-analysis of 10 trials nih.gov | UDCA non-responders (n=369) | UDCA + this compound vs. UDCA | ALP (at <12 and >12 months), ALT, IgM, Triglyceride, Cholesterol. No significant difference in Bilirubin or AST. nih.gov |

| Meta-analysis of Phase 2 trials researchgate.netresearchgate.net | PBC patients | Fibrates (including this compound) | Total Bilirubin, ALP, GGT, ALT, IgM. researchgate.netresearchgate.net |

| Randomized, placebo-controlled Phase III trial (BEZURSO) nih.govresearchgate.net | Incomplete response to UDCA monotherapy | UDCA + this compound vs. UDCA + Placebo | ALP, ALT, Albumin, Total Bilirubin (normalization achieved in 31% of combination group vs. 0% of placebo group for composite endpoint). nih.gov |

| Phase 2 Study 747-213 (Interim analysis) interceptpharma.com | PBC patients (n=45 in interim analysis) | Various combinations including OCA + this compound + UDCA | ALP, Total Bilirubin, ALT, GGT (normalization rates at week 12 with OCA + this compound + UDCA). interceptpharma.com |

| Phase 2 Studies 747-213 (Topline full data) and 747-214 (Interim) interceptpharma.com | PBC patients | OCA + this compound | ALP, Total Bilirubin, GGT, ALT, AST (biochemical remission achieved in 40-44% of patients in first 12 weeks). interceptpharma.com |

| Long-term study (5 years) frontiersin.org | UDCA non-responders (n=49) | This compound + UDCA | Biochemical markers, fibrosis, and inflammatory histological score. frontiersin.org |

Effects on Pruritus, Fatigue, Liver Stiffness, and Fibrosis

Studies have evaluated the impact of this compound on common symptoms of cholestatic liver diseases, such as pruritus (itching) and fatigue, as well as on objective measures of liver health like stiffness and fibrosis.

In patients with primary biliary cholangitis (PBC) who had an inadequate response to ursodeoxycholic acid (UDCA), treatment with this compound in addition to UDCA for 24 months demonstrated improvements in pruritus and fatigue. nih.govresearchgate.netthieme-connect.com This combination therapy was also associated with a decrease in liver stiffness and improved fibrosis scores compared to placebo. nih.govresearchgate.netthieme-connect.comxiahepublishing.comfrontiersin.orgwjgnet.com Specifically, a phase III trial showed that this compound treatment for 24 months reduced liver stiffness by 15% and enhanced liver fibrosis scores by 4% compared to placebo. thieme-connect.comfrontiersin.orgwjgnet.com

Short-term this compound treatment has also shown effectiveness in attenuating moderate to severe pruritus in patients with cholestatic liver diseases, including PBC and primary sclerosing cholangitis (PSC). researchgate.net The FITCH trial, a randomized controlled study, evaluated this compound for moderate-to-severe pruritus in PSC and PBC patients. aasld.orgjwatch.org The primary outcome, defined as a ≥50% reduction in pruritus intensity, was achieved in a significantly higher proportion of patients in the this compound group (45%) compared to the placebo group (11%). aasld.orgjwatch.org This led to European guideline recommendations considering this compound as a first-line treatment for pruritus in PSC. aasld.org

Primary Sclerosing Cholangitis (PSC)

Primary sclerosing cholangitis (PSC) is a chronic cholestatic disease characterized by inflammation and fibrosis of the bile ducts. researchgate.net Research into this compound's role in PSC has focused on its effects on biochemical markers and its potential to modify the disease course and alleviate symptoms like pruritus.

Prospective studies have indicated that this compound can have a short-term biochemical improvement effect in patients with PSC, particularly a decrease in hepatic enzymes. researchgate.netxiahepublishing.com A small prospective study involving 11 PSC patients treated with this compound for 12 weeks showed significant improvement in alkaline phosphatase (ALP) and alanine aminotransferase (ALT) levels in a majority of patients (64%). researchgate.netnih.gov These levels subsequently increased after treatment discontinuation. researchgate.netnih.gov Another study evaluating this compound in 7 PSC patients, most of whom were also receiving UDCA, found that this compound was effective in improving ALP, gamma-glutamyl transpeptidase (GGT), aspartate aminotransferase (AST), and ALT levels in a subset of patients after 3 and 6 months. researchgate.netnih.gov

Combining UDCA with fibrates, including this compound, has been reported to result in significant biochemical improvement in PSC patients with incomplete response to UDCA, including a reduction of ALP levels. researchgate.netnih.gov A French-Spanish experience with 20 PSC patients treated with fibrates (either fenofibrate (B1672516) or this compound) in addition to UDCA observed a around 40% reduction in ALP levels after three months of treatment. elsevier.es

Here is a summary of biochemical improvements observed in some PSC studies:

| Study | Number of Patients | Treatment Duration | Key Biochemical Improvements Observed | Efficacy Rate (where reported) |

| Prospective Study (Mizuno et al., 2015) researchgate.netnih.gov | 11 | 12 weeks | Significant improvement in ALP and ALT levels | 64% |

| Study (Mizuno et al., 2010) researchgate.netnih.gov | 7 | 6 months | Improvement in ALP, GGT, AST, and ALT levels in 3 patients | Not specified for the whole cohort |

| French-Spanish Experience (Chazouilleres et al., 2018) nih.govelsevier.es | 20 | Median 1.56 years | Around 40% reduction in ALP levels, significant improvement in liver tests | Not specified |

This compound has shown potential as an anti-pruritic agent in PSC. The FITCH trial demonstrated a significant reduction in pruritus intensity in PSC patients treated with this compound compared to placebo. aasld.orgjwatch.org This finding supports its use for managing this burdensome symptom in PSC. aasld.orgnih.gov

While this compound has demonstrated biochemical improvements in PSC, its effect on long-term prognosis and its potential as a disease modifier are still under investigation. researchgate.net Although some studies show biochemical benefits, one retrospective study noted that despite biochemical improvement, liver stiffness significantly increased in PSC patients treated with fibrates in addition to UDCA. researchgate.netnih.gov There is a need for larger, prospectively designed studies, including randomized controlled trials, to establish the long-term efficacy and safety of fibrates in PSC and to determine if they can alter disease progression. researchgate.netresearchgate.netxiahepublishing.comelsevier.es A phase III trial is currently underway to assess the safety and clinical effectiveness of this compound compared to placebo in PSC patients with persistent cholestasis despite ongoing UDCA therapy. researchgate.net

Biochemical Improvement Studies

Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Research has also explored the potential of this compound in the context of Non-Alcoholic Fatty Liver Disease (NAFLD). Preclinical studies, particularly in animal models, have investigated this compound's effects on hepatic steatosis, inflammation, and fibrosis associated with NAFLD and non-alcoholic steatohepatitis (NASH).

Animal models of NAFLD/NASH have shown that this compound can ameliorate aspects of the disease. In monosodium glutamate-treated mice, a model for metabolic syndrome and NAFLD/NASH, this compound administration improved liver pathology, including the reduction of macro- and microvesicles in hepatocytes, and improved the NAFLD activity score. nih.gov this compound also increased the expression of genes involved in beta-oxidation, such as acyl-CoA oxidase and carnitine palmitoyl (B13399708) transferase, suggesting an improvement in lipid metabolism. nih.gov

Studies using high cholesterol diet-induced larval zebrafish models have also utilized this compound to evaluate the model's suitability for NAFLD drug screening. ijbs.com this compound treatment in these models attenuated changes in total cholesterol and triglyceride levels. ijbs.com

Furthermore, research in glycogen (B147801) storage disease type Ia (GSD Ia) mice, a model exhibiting hepatosteatosis resembling NAFLD, demonstrated that this compound induced autophagy, increased fatty acid oxidation, and decreased lipogenesis, leading to improved hepatic lipid metabolism. oup.com These findings suggest potential beneficial effects of this compound on hepatosteatosis with implications for NAFLD. oup.com

While preclinical data show promise, clinical research specifically evaluating this compound for NAFLD is less extensive. A retrospective study compared the effects of pemafibrate (B1668597) and this compound on ALT normalization in patients with NAFLD. nih.gov While pemafibrate showed a significantly higher ALT normalization rate at 12 months compared to this compound in this study, the research indicates this compound has been investigated in this patient population. nih.gov

Inherited Metabolic Disorders

This compound has been investigated as a potential therapeutic agent for certain inherited metabolic disorders, particularly those affecting fatty acid oxidation.

Fatty acid oxidation disorders (FAODs) are a group of rare inherited conditions caused by defects in mitochondrial fatty acid oxidation enzymes. researchgate.netmdpi.com These disorders impair the body's ability to convert fatty acids into energy, leading to various clinical manifestations. mdpi.comfrontiersin.org

This compound, as a peroxisome proliferator-activated receptor agonist, has shown promise in FAODs due to its ability to enhance the transcription of enzymes involved in beta-oxidation. researchgate.netfrontiersin.orgnih.govresearchgate.net In vitro studies have demonstrated that this compound can restore fatty acid oxidation activity in cells from patients with various FAODs, including carnitine palmitoyltransferase-2 (CPT2) deficiency, very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, and mitochondrial trifunctional protein (MTP) deficiency. researchgate.netfrontiersin.orgresearchgate.net

Clinical trials investigating this compound in patients with FAODs have yielded varying results. An open-label clinical trial in Japanese patients with VLCAD deficiency and CPT2 deficiency reported that this compound improved patient quality of life based on questionnaire scores over a 50-week period. researchgate.netnih.gov However, this study did not observe significant changes in the frequency of myopathic attacks or levels of certain acylcarnitines. nih.gov

Another study reported that daily administration of this compound in a young boy with glutaric acidemia type 2 (GA2), a type of multiple acyl-CoA dehydrogenase deficiency (MAD), dramatically improved his motor and cognitive skills, accompanied by a sustained reduction of specific acylcarnitines in blood and normalization of urinary organic acid profiles. researchgate.net

While some studies suggest potential benefits, the in vivo efficacy of this compound for FAODs remains a subject of ongoing research and discussion. researchgate.netfrontiersin.org Further studies are needed to confirm its clinical effectiveness in a broader range of FAODs and to fully understand its impact on clinical outcomes. frontiersin.org

Here is a summary of findings in FAOD research:

| Disorder (where specified) | Study Type | Key Findings |

| Various FAODs | In vitro | Restored fatty acid oxidation activity in patient cells (CPT2, VLCAD, MTP deficiencies, GA2) researchgate.netfrontiersin.orgresearchgate.net |

| VLCAD, CPT2 deficiencies | Open-label trial | Improved quality of life scores; no significant changes in myopathic attacks or certain acylcarnitines researchgate.netnih.gov |

| GA2 (MAD) | Clinical trial | Dramatic improvement in motor and cognitive skills; reduction in specific acylcarnitines; normalization of urinary organic acids researchgate.net |

Fatty Acid Oxidation Disorders (FAOD)

Investigation of Efficacy Using iPS Cells and Fibroblasts